molecular formula C24H17F2N5O2S B2703802 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide CAS No. 1110980-25-0

2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide

货号: B2703802
CAS 编号: 1110980-25-0
分子量: 477.49
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C24H17F2N5O2S and its molecular weight is 477.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide is a novel hybrid molecule that belongs to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article explores the biological activity of this specific compound based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H22F2N5O3SC_{26}H_{22}F_{2}N_{5}O_{3}S, with a molecular weight of approximately 471.5 g/mol. The structure contains a quinazoline core fused with a triazole moiety, which is significant for its biological activity.

Anticancer Activity

Recent studies indicate that quinazoline derivatives exhibit substantial anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A study reported that certain quinazoline derivatives induced cell cycle arrest in the G2/M phase in Ehrlich Ascites Carcinoma and Sarcoma-180 cell lines, suggesting a mechanism of action that involves interference with cellular division processes .

Table 1: Anticancer Activity of Quinazoline Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
Compound AHCT-1166.29Topo II inhibition
Compound BHepG22.44Intercalation with DNA
Compound CMCF-710.5Apoptosis induction

Antimicrobial Activity

Quinazoline derivatives have also been investigated for their antimicrobial properties. The presence of fluorine atoms in the structure enhances lipophilicity and allows better penetration through biological membranes, which is crucial for antimicrobial efficacy . The compound's ability to inhibit bacterial growth has been documented in several studies.

Table 2: Antimicrobial Activity of Related Quinazoline Compounds

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli25 μg/mL
Compound ES. aureus15 μg/mL

Enzyme Inhibition

Quinazolines are also known to inhibit various enzymes involved in disease processes. For example, some derivatives have shown inhibitory effects on dipeptidyl peptidase IV (DPP-IV), an enzyme linked to diabetes management . This inhibition can lead to improved glycemic control in diabetic models.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is closely related to their structural features. Modifications at specific positions on the quinazoline ring can significantly alter their pharmacological profiles. For instance:

  • Substituents at positions 2, 6, and 8 have been identified as critical for enhancing anticancer and antimicrobial activities.
  • The introduction of electron-withdrawing groups like fluorine increases potency due to improved binding affinity with target biomolecules .

Case Studies

Several case studies illustrate the promising therapeutic potential of quinazoline-based compounds:

  • Study on Fluorinated Quinazolines : This study highlighted that fluorinated analogs exhibited enhanced cytotoxicity against cancer cell lines due to increased lipophilicity and binding interactions with DNA .
  • Antimicrobial Screening : A comprehensive screening of various quinazoline derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, supporting their development as new antibiotics .

科学研究应用

Key Structural Features

FeatureDescription
Core StructureTriazolo[4,3-a]quinazoline
Functional GroupsThioether linkage, acetamide moiety
Fluorine Substituents4-fluorobenzyl and 3-fluorophenyl groups

Medicinal Chemistry

The compound's structural characteristics suggest several potential applications in medicinal chemistry:

  • Anticancer Activity : Compounds containing triazole and quinazoline moieties have been extensively studied for their anticancer properties. Research indicates that derivatives of these compounds exhibit significant cytotoxic effects against various cancer cell lines. The specific compound may enhance these activities through structural modifications that improve interaction with biological targets .
  • Antibacterial and Antifungal Properties : The unique arrangement of functional groups allows for potential antibacterial and antifungal activities. Studies have shown that similar compounds can inhibit the growth of pathogenic microorganisms, thereby providing a basis for further exploration in this area .

Synthesis and Derivative Development

The synthesis of 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide typically involves several steps:

  • Formation of the Triazole Core : This step often involves cyclization reactions that create the triazole ring.
  • Introduction of Functional Groups : Subsequent reactions introduce thioether and acetamide functionalities.
  • Purification : Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

Interaction Studies

Understanding how this compound behaves in biological systems is crucial for its therapeutic development. Interaction studies may include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to target proteins or enzymes.
  • Pharmacokinetic Studies : Investigating absorption, distribution, metabolism, and excretion (ADME) characteristics.
  • Pharmacodynamic Profiles : Understanding the biological effects and mechanisms of action.

These studies are essential for elucidating the compound's potential as a therapeutic agent.

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds structurally similar to this compound:

  • Anticancer Studies : Research has shown that derivatives with similar structures exhibit significant anticancer activity against various cell lines. For instance, modifications to the triazole or quinazoline structures can enhance these biological activities further .
  • Antimicrobial Activity : Compounds with triazole rings have been reported to possess antimicrobial properties against both bacterial and fungal strains. This suggests that this compound could be explored for similar applications .

化学反应分析

Chemical Reactivity

The chemical reactivity of 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro- triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide can be characterized by several types of reactions:

  • Nucleophilic Substitution : The thioether group can undergo nucleophilic substitution reactions, allowing for further modification of the compound.

  • Amide Hydrolysis : The acetamide moiety can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acids or amines.

  • Aromatic Substitution : The fluorinated phenyl rings can participate in aromatic substitution reactions, such as electrophilic aromatic substitution.

Reaction Conditions and Catalysts

The conditions under which these reactions occur are crucial for their success. Common conditions include:

Reaction TypeConditionsCatalysts
Nucleophilic SubstitutionPolar aprotic solvents (e.g., DMF), elevated temperaturesBase catalysts (e.g., NaOH)
Amide HydrolysisAcidic or basic aqueous solutions, high temperaturesAcidic (e.g., HCl) or basic (e.g., NaOH) catalysts
Aromatic SubstitutionAromatic solvents (e.g., benzene), presence of Lewis acidsLewis acids (e.g., AlCl3)

Characterization Techniques

Characterization of the synthesized compound and its derivatives is essential for confirming their structures and assessing purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS) : Useful for determining molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the molecule.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide, and what key intermediates should be prioritized?

Methodological Answer: The synthesis of this compound typically involves multi-step reactions, starting with the preparation of the triazoloquinazolinone core. Key intermediates include:

  • 4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline : Formed via cyclocondensation of substituted quinazoline precursors with thiourea derivatives under acidic conditions.
  • Thiolated intermediate : Introduced via nucleophilic substitution using mercaptoacetic acid or its derivatives.
  • Final acetamide coupling : Achieved by reacting the thiolated intermediate with 3-fluoroaniline in the presence of coupling agents like EDCI/HOBt .

Prioritize intermediates with stable crystalline forms (e.g., triazoloquinazolinone core) to facilitate purification and characterization.

Q. How should researchers characterize the molecular structure of this compound to confirm its identity?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, particularly distinguishing between fluorophenyl groups and acetamide linkages.
  • X-ray Crystallography : Resolve the 3D structure to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the triazole ring) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns consistent with fluorine atoms.

For ambiguous peaks in NMR (e.g., overlapping signals from fluorophenyl groups), employ 2D techniques like COSY and HSQC .

Q. What preliminary biological screening assays are appropriate for evaluating its bioactivity?

Methodological Answer: Begin with in vitro assays targeting common therapeutic areas linked to triazoloquinazoline derivatives:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects.
  • Enzyme Inhibition : Test against kinases or proteases (e.g., EGFR, COX-2) via fluorometric or colorimetric substrate cleavage assays.

Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during the synthesis of the triazoloquinazolinone core?

Methodological Answer: Key variables to optimize:

  • Temperature Control : Perform cyclocondensation at 80–100°C to balance reaction rate and byproduct formation.
  • Catalyst Selection : Use Lewis acids like ZnCl₂ or FeCl₃ to enhance regioselectivity in triazole ring formation.
  • Solvent System : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene facilitates azeotropic removal of water in condensation steps .

Monitor reaction progress via TLC or HPLC, and employ column chromatography with gradient elution (hexane/ethyl acetate) for purification.

Q. How can researchers resolve contradictions in bioactivity data across studies, such as varying MIC values against the same bacterial strain?

Methodological Answer: Address discrepancies by standardizing experimental parameters:

  • Culture Conditions : Ensure consistent media (e.g., Mueller-Hinton broth), incubation time (18–24 hrs), and inoculum size (1–5 × 10⁵ CFU/mL).
  • Compound Solubility : Pre-dissolve the compound in DMSO (<1% v/v) to avoid precipitation during assays.
  • Strain Variability : Use reference strains from ATCC or BEI Resources and include quality control strains in each assay batch .

Statistical tools like ANOVA or Bland-Altman analysis can identify systematic biases between datasets.

Q. What computational strategies can predict binding affinities of this compound to target proteins, such as kinase inhibitors?

Methodological Answer: Combine molecular docking and dynamics simulations:

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions between the fluorophenyl groups and hydrophobic pockets in target proteins.
  • Molecular Dynamics (MD) : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds between the acetamide moiety and catalytic residues.
  • Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate binding energies, prioritizing modifications that enhance ΔG values .

Validate predictions with mutagenesis studies on key residues (e.g., ATP-binding site mutations in kinases).

Q. How can structure-activity relationship (SAR) studies elucidate the role of fluorophenyl substituents in modulating bioactivity?

Methodological Answer: Design a SAR study with systematic substituent variations:

  • Fluorine Position : Synthesize analogs with ortho-, meta-, and para-fluoro substituents on the benzyl group.
  • Electron-Withdrawing/Donating Groups : Replace fluorine with -Cl, -CH₃, or -OCH₃ to assess electronic effects on receptor binding.
  • Biological Assays : Compare IC₅₀/MIC values across analogs to identify trends in potency and selectivity .

Use QSAR models (e.g., CoMFA or CoMSIA) to correlate substituent properties (Hammett σ, LogP) with activity.

属性

IUPAC Name

N-(3-fluorophenyl)-2-[[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F2N5O2S/c25-16-10-8-15(9-11-16)13-30-22(33)19-6-1-2-7-20(19)31-23(30)28-29-24(31)34-14-21(32)27-18-5-3-4-17(26)12-18/h1-12H,13-14H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYXBJBYWISBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC(=O)NC4=CC(=CC=C4)F)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。